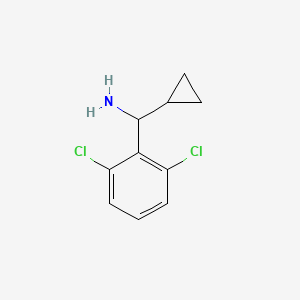![molecular formula C15H15ClN2O B12523610 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds known as benzoxazoles. These compounds are characterized by a benzene ring fused to an oxazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Alkylation: The benzoxazole derivative is then subjected to alkylation using a halogenated phenylethane compound. This step requires a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of N-substituted benzoxazole derivatives.
科学的研究の応用
1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- 1-(Benzo[d]oxazol-2-yl)ethanone
- 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-amine hydrochloride
- 2-(Benzo[d]oxazol-2-yl)aniline
Comparison: 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride stands out due to its unique combination of a benzoxazole ring and a phenylethanamine moiety. This structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs. For example, its hydrochloride salt form enhances solubility, which is advantageous in biological assays and industrial processes.
特性
分子式 |
C15H15ClN2O |
|---|---|
分子量 |
274.74 g/mol |
IUPAC名 |
1-(1,3-benzoxazol-2-yl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H14N2O.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2;1H |
InChIキー |
BQCALYZJFPHORC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



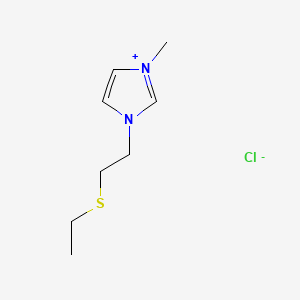
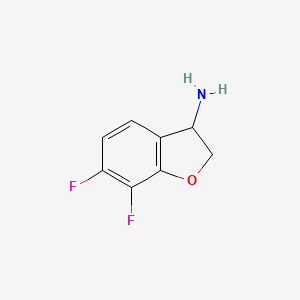
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
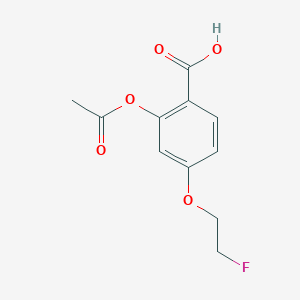

![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
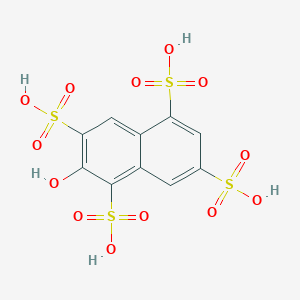
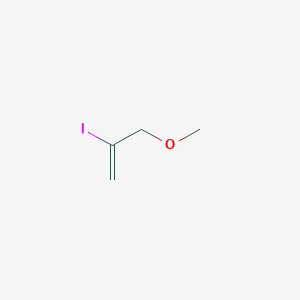
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
